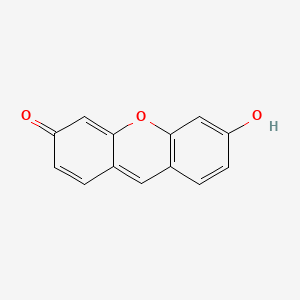

6-Hydroxy-3-xanthen-3-one

Description

Evolution of Xanthenone Chemistry: Historical Perspectives and Contemporary Significance

The study of xanthenones, also known as 9H-xanthen-9-ones, dates back to the identification of these compounds as secondary metabolites in various plants, fungi, and lichens. researchgate.netmdpi.comresearchgate.net Historically, research focused on the isolation and structural elucidation of these naturally occurring molecules. researchgate.net These efforts laid the groundwork for understanding the fundamental properties of the dibenzo-γ-pyrone scaffold. mdpi.com

In contemporary science, the significance of xanthenones has expanded dramatically. They are recognized as "privileged structures" in medicinal chemistry, meaning their core framework is amenable to a wide range of chemical modifications to modulate biological responses. researchgate.netmdpi.comup.pt This has led to extensive research into the synthesis of novel xanthenone derivatives with potential applications in various fields. researchgate.netnih.govnih.gov Modern synthetic strategies often focus on improving efficiency, cost-effectiveness, and sustainability, aligning with the principles of "green chemistry". researchgate.net

Structural Diversity and Core Scaffolds within the Xanthenone Class

The basic xanthenone structure consists of a tricyclic system with a central oxygen-containing heterocycle and a ketone group. researchgate.net This core scaffold, 9H-xanthen-9-one, can be substituted at various positions, leading to a vast structural diversity. mdpi.com Major classes of xanthones include simple oxygenated, prenylated, xanthonolignoids, and bis-xanthones. researchgate.net

The structural diversity is further enhanced by the possibility of forming complex architectures, such as the caged xanthones found in the Garcinia genus, which feature a unique 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold. scienceopen.com The position and nature of substituents on the xanthenone ring dramatically influence the molecule's chemical and biological properties. researchgate.net

Academic Rationale for In-depth Investigation of 6-Hydroxy-3-xanthen-3-one

The academic interest in this compound stems from its role as a key intermediate and a fundamental building block in the synthesis of more complex molecules. Its derivatives have been investigated for a variety of applications, including as fluorophores and as potential inhibitors of enzymes like poly(ADP-ribose) glycohydrolase (PARG). acs.orgnih.gov

The synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores, for instance, highlights the utility of this scaffold. acs.orgnih.gov These fluorescent dyes are valuable tools in biological research. Furthermore, studies on the inhibitory activities of 6-hydroxy-3H-xanthene-3-one derivatives against PARG provide insights into designing selective enzyme inhibitors. nih.gov The investigation of this specific compound and its derivatives contributes to a deeper understanding of structure-activity relationships within the broader xanthenone class.

Overview of Current Research Paradigms and Emerging Frontiers for Xanthenone Derivatives

Current research on xanthenone derivatives is characterized by a multidisciplinary approach, combining synthetic organic chemistry, medicinal chemistry, and chemical biology. A significant paradigm is the development of efficient and environmentally friendly synthetic methodologies, including multicomponent reactions and photochemical methods. researchgate.net

Emerging frontiers include the exploration of xanthenones as anticancer agents, immunomodulators, and antimicrobial compounds. nih.govmdpi.com The ability of xanthenone derivatives to induce immunomodulatory activity and selective reduction in tumor blood flow represents a novel approach in cancer therapy. nih.gov Furthermore, the development of xanthenone-based fluorescent probes for detecting reactive oxygen species like hydrogen peroxide is an active area of research. nih.gov The structural and functional diversity of xanthenones continues to inspire the design of new compounds with tailored properties for a wide array of scientific applications. up.pt

Structure

2D Structure

3D Structure

Properties

CAS No. |

60025-94-7 |

|---|---|

Molecular Formula |

C13H8O3 |

Molecular Weight |

212.2 g/mol |

IUPAC Name |

6-hydroxyxanthen-3-one |

InChI |

InChI=1S/C13H8O3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7,14H |

InChI Key |

HXYAESYPQJYEBJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C=C2C1=CC3=C(O2)C=C(C=C3)O |

Canonical SMILES |

C1=CC(=O)C=C2C1=CC3=C(O2)C=C(C=C3)O |

Other CAS No. |

60025-94-7 |

Synonyms |

6-hydroxy-3-xanthen-3-one |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 6 Hydroxy 3 Xanthen 3 One and Its Analogues

Classical Approaches to the Xanthenone Core Construction

The foundational methods for assembling the tricyclic xanthenone framework have traditionally relied on condensation and cyclization reactions. These methods, while effective, often necessitate harsh conditions.

Condensation Reactions and Their Variants

Condensation reactions are fundamental to the synthesis of the xanthenone scaffold, typically involving the reaction of a phenol (B47542) with a β-keto ester or a related dicarbonyl compound. wikipedia.orgnumberanalytics.com One of the most well-known methods is the Pechmann condensation, which is widely used for the synthesis of coumarins but can be adapted for xanthenone synthesis. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction typically requires a strong acid catalyst, such as sulfuric acid or aluminum chloride, and involves the initial formation of an ester followed by an intramolecular electrophilic attack on the aromatic ring. wikipedia.orgorganic-chemistry.org

Another classical approach involves the one-pot, three-component condensation of a phenol, an aldehyde, and a cyclic 1,3-dicarbonyl compound. researchgate.net This method allows for the direct assembly of the xanthenone core. For instance, the reaction of β-naphthol, an aromatic aldehyde, and a cyclic 1,3-dione in the presence of a catalytic amount of iodine can produce xanthenone derivatives in high yields. nih.gov

The Friedel-Crafts acylation represents another key condensation strategy. This involves the reaction of a substituted benzoyl chloride with a phenolic derivative to form a benzophenone (B1666685) intermediate, which can then be cyclized to the xanthenone. up.pt The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the acylation.

A significant two-step method for preparing 9-aryl-6-hydroxy-3H-xanthen-3-ones involves the condensation of an aryl aldehyde with a resorcinol (B1680541) derivative. acs.org This reaction proceeds through a triarylmethane intermediate. acs.orgnih.gov However, this condensation can be complicated by retro-Friedel-Crafts reactions, which can be minimized by carefully controlling the amount of acid used. acs.orgnih.gov

| Condensation Reaction Variant | Reactants | Conditions | Key Features |

| Pechmann-type Condensation | Phenol, β-keto ester | Strong acid (e.g., H₂SO₄, AlCl₃) | Forms coumarin-like structures, adaptable for xanthenones. wikipedia.orgnumberanalytics.comorganic-chemistry.org |

| Three-Component Condensation | Phenol, Aldehyde, 1,3-Dicarbonyl | Iodine catalyst | One-pot synthesis of the xanthenone core. researchgate.netnih.gov |

| Friedel-Crafts Acylation | Benzoyl chloride, Phenol | Lewis acid catalyst | Proceeds via a benzophenone intermediate. up.pt |

| Aldehyde-Resorcinol Condensation | Aryl aldehyde, Resorcinol | Acid catalyst (e.g., methanesulfonic acid) | Forms a triarylmethane intermediate; requires control to avoid side reactions. acs.orgnih.gov |

Cyclization Pathways and Mechanistic Considerations

The cyclization step is the defining transformation in xanthenone synthesis, forming the central pyrone ring. The mechanism of this ring closure depends on the specific synthetic route employed.

In methods that proceed through a benzophenone intermediate, such as the Friedel-Crafts acylation pathway, the cyclization of a 2,2'-dihydroxybenzophenone (B146640) derivative occurs via dehydration. researchgate.net This intramolecular cyclization is often promoted by strong acids or dehydrating agents.

For the synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-ones from the condensation of aryl aldehydes and fluororesorcinol, the xanthenone ring system is formed through a final oxidative cyclization of the triarylmethane intermediate using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Another important cyclization pathway is the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt This method, often facilitated by reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), can lead to high yields of xanthones without the isolation of a benzophenone intermediate. researchgate.net

The oxa-Michael-aldol condensation offers a rapid route to xanthenone scaffolds. researchgate.net This domino reaction involves an initial oxa-Michael addition followed by an intramolecular aldol (B89426) condensation to construct the heterocyclic ring.

| Cyclization Pathway | Precursor | Reagent/Conditions | Mechanistic Feature |

| Dehydration of Dihydroxybenzophenone | 2,2'-Dihydroxybenzophenone | Strong acid, heat | Intramolecular dehydration. researchgate.net |

| Oxidative Cyclization | Triarylmethane intermediate | DDQ | Oxidation followed by ring closure. nih.gov |

| Electrophilic Cycloacylation | 2-Aryloxybenzoic acid | Eaton's reagent | Direct cyclization without intermediate isolation. up.ptresearchgate.net |

| Oxa-Michael-Aldol Condensation | Phenol, α,β-Unsaturated carbonyl | Base or organocatalyst | Domino reaction sequence. researchgate.net |

Regioselective Synthesis of 6-Hydroxy-3-xanthen-3-one

Achieving the specific substitution pattern of this compound requires careful control over the introduction and positioning of both the hydroxyl and carbonyl groups.

Control of Hydroxyl Group Introduction and Positioning

The regioselective placement of the hydroxyl group at the C-6 position is typically dictated by the choice of the starting phenolic reactant. The use of resorcinol or its derivatives is a common strategy, as the existing hydroxyl groups direct the orientation of subsequent reactions. For example, in the synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one, 4-fluororesorcinol (B135099) is used as a key starting material. acs.orgnih.gov The fluorine atom can be a placeholder or a modifying group, but the inherent reactivity of the resorcinol skeleton guides the formation of the 6-hydroxy substitution pattern.

In biosynthetic pathways, the hydroxylation patterns of xanthones are determined by the regioselective action of enzymes. nih.gov While not a synthetic laboratory method, this highlights the principle of guided hydroxyl group placement. Synthetic strategies often mimic this by using starting materials with pre-installed hydroxyl groups or functional groups that can be readily converted to hydroxyls at the desired position.

Directed Assembly for Carbonyl Functionalization at C-3

The positioning of the carbonyl group at C-3 is a significant challenge that requires specific synthetic design. One approach involves using a starting material that already contains the necessary functionality. For instance, the condensation of a phenol with a β-keto ester where the ester group ultimately forms part of the pyrone ring can direct the carbonyl to the C-3 position, depending on the structure of the keto ester.

A two-step method for synthesizing 9-aryl-6-hydroxy-3H-xanthen-3-one demonstrates a clear strategy for achieving the C-3 carbonyl. nih.gov The process starts with the condensation of an aryl aldehyde and fluororesorcinol, which forms a triarylmethane intermediate. nih.gov The final step is an oxidative cyclization with DDQ, which establishes the xanthenone ring system with the ketone at the 3-position. nih.gov

Modern Catalytic Strategies in Xanthenone Synthesis

Modern synthetic chemistry has seen a shift towards the use of catalytic methods to improve efficiency, selectivity, and sustainability. conicet.gov.ar These approaches are increasingly being applied to the synthesis of xanthenones.

Heterogeneous catalysts, such as copper immobilized on amine-modified NaY zeolite, have been developed for the synthesis of xanthenes, which are precursors to xanthenones. chemmethod.com These catalysts offer advantages like easy recovery and reusability. chemmethod.com Other heterogeneous catalysts include magnetically separable CuFe2O4 nanoparticles and natural phosphates. conicet.gov.archemmethod.com

Homogeneous catalysis has also advanced, with the use of natural organic acids like oxalic acid as green catalysts for one-pot, three-component syntheses of xanthenones. scielo.br These reactions can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. scielo.br Copper(II) chloride in the presence of triphenylphosphine (B44618) has been shown to catalyze the ortho-acylation of phenols with aryl aldehydes, providing a direct route to xanthones in a single step with high yields. researchgate.net

The development of organocatalysis has also impacted xanthenone synthesis. For example, a phosphine-based organocatalyst has been discovered for the oxa-Michael-aldol condensation to form xanthenone scaffolds. researchgate.net These modern catalytic methods often provide milder reaction conditions, higher yields, and a reduced environmental impact compared to classical approaches. conicet.gov.ar

| Catalyst Type | Example | Reaction Type | Advantages |

| Heterogeneous | Copper on modified NaY zeolite | Xanthene synthesis | Reusable, easy separation. chemmethod.com |

| Heterogeneous | CuFe₂O₄ nanoparticles | Xanthenone synthesis | Magnetically separable. conicet.gov.ar |

| Homogeneous | Oxalic acid | Three-component condensation | Green, solvent-free conditions. scielo.br |

| Homogeneous | Copper(II) chloride/triphenylphosphine | ortho-Acylation/cyclization | One-step synthesis, high yields. researchgate.net |

| Organocatalyst | Phosphine-based | Oxa-Michael-aldol condensation | Metal-free catalysis. researchgate.net |

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis offers powerful tools for the construction of the xanthenone scaffold, enabling the formation of key carbon-carbon and carbon-oxygen bonds with high efficiency.

A notable example involves the use of copper(II) chloride in the presence of triphenylphosphine to catalyze the intermolecular ortho-acylation of phenols with aryl aldehydes. This method allows for a one-step synthesis of xanthenone derivatives in high yields by proceeding through an acylation followed by an intramolecular cyclization. researchgate.net Another approach utilizes a palladium acetate (B1210297) catalyst system with potassium persulfate and trifluoroacetic acid for the reaction of diaryl ethers with carbon monoxide to yield xanthones. researchgate.net

In a different strategy, ruthenium chloride hydrate (B1144303) has been employed as a homogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives. mdpi.com Furthermore, copper-catalyzed methodologies have been developed for the synthesis of various xanthene and xanthone (B1684191) derivatives, highlighting the versatility of this metal in facilitating these transformations. researchgate.netresearchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| CuCl2 / PPh3 | Phenols, Aryl Aldehydes | Xanthone Derivatives | One-step, high yields researchgate.net |

| Pd(OAc)2 / K2S2O8 / TFA | Diaryl Ethers, Carbon Monoxide | Xanthones | researchgate.net |

| RuCl2·H2O | Diketones, Aldehydes, Naphthols | Tetrahydrobenzo[a]xanthen-11-ones | Homogeneous catalysis mdpi.com |

Organocatalysis and Enzyme-Mediated Synthesis

Organocatalysis has emerged as a valuable, metal-free alternative for the synthesis of xanthenones, often proceeding under mild conditions. L-proline, a simple amino acid, has been shown to effectively catalyze the three-component coupling of 2-hydroxybenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and indole (B1671886) to produce 9-(1H-indol-3-yl)-xanthen-4-(9H)-ones in aqueous micellar conditions. researchgate.netresearchgate.net This approach is lauded for its operational simplicity and use of a biocompatible catalyst.

Natural organic acids, such as oxalic acid, have also been utilized as green catalysts for the one-pot, three-component synthesis of xanthenones from aldehydes, phenolic compounds, and cyclic 1,3-dicarbonyls under solvent-free microwave conditions. scielo.brscielo.brfigshare.com This method provides good to excellent yields (up to 93%) and aligns with green chemistry principles. scielo.br Other organocatalysts, like N-triflylphosphoramide, have been developed for the intramolecular Friedel–Crafts reaction to synthesize novel 9-arylxanthenes with excellent yields at room temperature. rsc.org

Enzyme-mediated synthesis of the xanthenone core is a less explored but promising area. Yeast-mediated processes, for instance, have been reported for the oxidative intramolecular cyclization of precursors to form xanthones. researchgate.net Specifically, Rhodotorula buffonii has been used to catalyze the oxidation of maclurin (B1675891) to norathyriol, a key intermediate. researchgate.net While direct enzymatic synthesis of this compound is not widely documented, these findings suggest the potential for developing biocatalytic routes. researchgate.netrsc.org

| Catalyst | Reactants | Product Type | Key Features |

| L-proline | 2-Hydroxybenzaldehyde, Dimedone, Indole | 9-(1H-indol-3-yl)-xanthen-4-(9H)-ones | Mild, aqueous conditions researchgate.netresearchgate.net |

| Oxalic Acid | Aldehydes, Phenols, 1,3-Dicarbonyls | Xanthenones | Solvent-free, microwave-assisted, high yields scielo.br |

| N-Triflylphosphoramide | Diarylcarbinols | 9-Arylxanthenes | Room temperature, high yields rsc.org |

| Yeast (Rhodotorula buffonii) | Maclurin | Norathyriol (Xanthone precursor) | Biocatalytic oxidation researchgate.net |

Nanocomposite and Heterogeneous Catalysis

The use of nanocomposites and heterogeneous catalysts in xanthenone synthesis offers significant advantages, including catalyst recyclability, ease of separation from the reaction mixture, and enhanced stability. These catalysts are central to the development of more sustainable synthetic protocols.

Several studies have demonstrated the efficacy of various nanocatalysts. For example, copper chromite nanoparticles (CuCr2O4 NPs) have been successfully used as a heterogeneous catalyst for the one-pot, three-component synthesis of xanthenones under ultrasonic irradiation in water. tandfonline.comtandfonline.comtandfonline.com This method is noted for its high yields and short reaction times. tandfonline.comtandfonline.com Similarly, a TiO2-CNTs nanocomposite has been employed as a recyclable catalyst for the synthesis of xanthenone derivatives in aqueous media. nih.gov

Other effective heterogeneous catalysts include:

Activated carbon/MoO3 nanocomposite : Used for the synthesis of xanthenones under ethanol-drop grinding conditions at room temperature, offering high yields (93-97%) in short reaction times (15-20 min). nih.gov

CdO nanoparticles : Serve as a robust catalyst for the cyclocondensation reaction to produce xanthenones under ultrasonic irradiation in water at room temperature. kashanu.ac.irkashanu.ac.ir

Cobalt ferrite (B1171679) (CoFe2O4) magnetic nanoparticles : Utilized in a solvent mixture of ethanol (B145695) and water under sonication to synthesize tetrahydrobenzo[a]xanthen-11-ones in high yields. nih.gov

Zeolites (e.g., HY zeolite, Fe-Cu/ZSM-5) : These microporous materials have shown promise in catalyzing the condensation reactions to form benzoxanthenones due to their thermal stability and tunable acidity. researchgate.netnih.gov

These examples underscore the growing importance of designing and applying advanced materials as catalysts to drive the efficient and green synthesis of xanthenones.

Sustainable and Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthetic strategies for this compound and its analogues, aiming to reduce the environmental impact of chemical processes.

Solvent-Free and Aqueous Medium Reactions

A major focus of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives like water, or by eliminating the solvent altogether.

Several methodologies for xanthenone synthesis have been developed to operate under solvent-free conditions. For instance, the use of natural organic acids like oxalic acid as a catalyst allows for the efficient synthesis of xanthenones via a one-pot, three-component reaction under solvent-free microwave irradiation. scielo.brscielo.brfigshare.com Another approach employs an activated carbon/MoO3 nanocomposite catalyst under ethanol-drop grinding at room temperature, avoiding the need for bulk solvents. nih.gov The condensation of aldehydes with 2-naphthol (B1666908) in the presence of N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (B86663) as a solid acid catalyst has also been achieved under solvent-free conditions with ultrasound irradiation. nih.gov

Aqueous media reactions are also prominent. The synthesis of xanthenone derivatives has been successfully carried out in water using a TiO2-CNTs nanocomposite as a recyclable catalyst. nih.gov Copper chromite nanoparticles have also been effectively used in water, coupled with ultrasonic irradiation, to facilitate the synthesis of xanthenones. tandfonline.comtandfonline.comtandfonline.com These aqueous methods not only reduce the reliance on hazardous solvents but also often simplify the work-up procedures.

| Condition | Catalyst | Key Features |

| Solvent-Free | Oxalic Acid | Microwave-assisted, high yields scielo.br |

| Solvent-Free | Activated carbon/MoO3 | Grinding at room temperature nih.gov |

| Solvent-Free | N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate | Ultrasound irradiation nih.gov |

| Aqueous Medium | TiO2-CNTs nanocomposite | Recyclable catalyst nih.gov |

| Aqueous Medium | Copper Chromite Nanoparticles | Ultrasound-assisted tandfonline.comtandfonline.comtandfonline.com |

Waste Minimization and Atom Economy Considerations

The principles of waste minimization and high atom economy are central to green chemistry and are reflected in the design of modern synthetic routes to xanthenones. Multicomponent reactions (MCRs) are particularly noteworthy in this regard, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials into the final structure.

The one-pot, three-component synthesis of xanthenones from aldehydes, phenols, and cyclic 1,3-dicarbonyls is a prime example of an atom-economical process. researchgate.netscielo.br These reactions, often catalyzed by acids or nanocatalysts, generate the xanthenone core with minimal byproducts. researchgate.netscielo.brnih.gov The use of recyclable heterogeneous catalysts, such as TiO2-CNTs and copper chromite nanoparticles, further contributes to waste reduction by allowing the catalyst to be recovered and reused over multiple cycles. tandfonline.comtandfonline.comnih.gov

Photochemical Synthesis Routes

Photochemical methods offer a unique and green approach to the synthesis of xanthenones, utilizing light as a clean energy source to drive chemical reactions. These reactions can often be conducted at ambient temperature, avoiding the need for thermal energy and potentially leading to different selectivity compared to thermal methods.

While specific photochemical routes for the direct synthesis of this compound are not extensively detailed in the provided context, the general applicability of photochemical reactions to the synthesis of xanthenones has been noted as a green and economical approach. researchgate.net It is suggested that photochemical reactions align well with the demands of "green chemistry" and can be considered part of an "ideal synthesis" strategy. researchgate.net The potential for photoenolization and subsequent cyclization reactions presents a plausible, yet underexplored, avenue for the construction of the xanthenone core.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

For synthetic intermediates, such as the triarylmethanes formed in the two-step synthesis, silica (B1680970) gel flash chromatography is a standard and effective purification method. nih.govamazonaws.com This technique allows for the separation of the intermediate from unreacted starting materials and byproducts before proceeding to the final cyclization step. amazonaws.com Similarly, the less polar carbinol leuco base intermediates can be readily purified using standard column chromatography. nih.gov In cases where a precursor like 2,4-dihydroxybenzophenone (B1670367) is contaminated with the highly colored 6-hydroxy-9-phenyl-3H-xanthen-3-one, a chemical purification can be employed by treating the crude mixture with sodium hydrosulfite in an aqueous alkaline solution. google.com

The final xanthene compounds can be challenging to purify due to their relatively polar nature. nih.gov However, in some instances, the products are highly crystalline and can be purified by simple filtration directly from the reaction mixture, avoiding the need for chromatography. nih.govresearchgate.net

Chromatographic methods are widely employed for the purification of xanthene dyes. High-performance liquid chromatography (HPLC), particularly using reverse-phase columns like C18, is a reliable method for separating xanthene derivatives from their impurities and for verifying final purity. cellulosechemtechnol.rotandfonline.com Mobile phases often consist of mixtures of methanol (B129727) or acetonitrile (B52724) with aqueous buffers. cellulosechemtechnol.rotandfonline.com For analytical purposes and quality control, micellar electrokinetic chromatography (MEKC) has been demonstrated as a powerful alternative to traditional HPLC for the analysis of xanthine (B1682287) derivatives. nih.gov

Crystallization is a cornerstone technique for purifying the final products. rochester.edu The selection of an appropriate solvent or solvent system is crucial for obtaining high-purity crystalline solids. rochester.edu For chiral analogues, fractional crystallization of diastereomeric esters can be an effective method for resolution. nih.gov A specialized purification process for water-soluble xanthene dyes involves their precipitation as a water-insoluble metal salt. This salt is isolated by filtration and then converted back into the pure, water-soluble dye, effectively removing process intermediates. google.com

Table 2: Purification and Isolation Techniques

| Technique | Target | Description | Key Advantages | Citation |

|---|---|---|---|---|

| Flash Chromatography | Synthetic Intermediates (e.g., triarylmethanes, carbinol leuco bases) | Separation on a silica gel column using an eluent gradient. | Effective for separating less polar intermediates from byproducts. | nih.govamazonaws.com |

| Chemical Treatment | Precursors (e.g., 2,4-dihydroxybenzophenone) | Treatment with sodium hydrosulfite in an alkaline medium to reduce colored xanthene impurities. | Specific removal of known, colored impurities. | google.com |

| Filtration | Final Products | Direct isolation of a solid product from the reaction solution. | Simple, rapid, and avoids chromatography when products precipitate cleanly. | nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Final Products & Analogues | Separation based on differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | High resolution, suitable for analysis and purification of polar compounds. | cellulosechemtechnol.rotandfonline.com |

| Crystallization / Recrystallization | Final Products & Analogues | Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals. | Can yield very high purity material; can separate isomers. | rochester.edunih.govgoogle.com |

| Insoluble Salt Formation | Water-Soluble Dyes | Precipitation of the dye as a water-insoluble metal salt, followed by isolation and conversion back to the soluble form. | Efficiently removes water-soluble impurities like unreacted resorcinol. | google.com |

| Micellar Electrokinetic Chromatography (MEKC) | Xanthine Derivatives | An electrophoretic technique using micelles to separate neutral and charged molecules. | High efficiency, alternative to HPLC for quality control. | nih.gov |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 6 Hydroxy 3 Xanthen 3 One

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 6-Hydroxy-3-xanthen-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the xanthene core.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its seven aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the hydroxyl and ether functionalities. Protons on the A-ring (containing the carbonyl) would typically appear at a lower field compared to those on the C-ring (containing the hydroxyl group). researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would feature 13 distinct carbon signals, including a characteristic downfield signal for the carbonyl carbon (C-3) and signals for the oxygen-substituted aromatic carbons. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on typical shifts for similar xanthene structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | 7.0 - 7.2 | 115.0 - 118.0 |

| 2 | 6.8 - 7.0 | 130.0 - 133.0 |

| 4 | 7.8 - 8.1 | 125.0 - 128.0 |

| 4a | - | 120.0 - 123.0 |

| 5 | 6.9 - 7.1 | 102.0 - 105.0 |

| 6 | - | 160.0 - 163.0 |

| 7 | 7.2 - 7.4 | 110.0 - 113.0 |

| 8 | 6.7 - 6.9 | 118.0 - 121.0 |

| 8a | - | 155.0 - 158.0 |

| 9a | - | 152.0 - 155.0 |

| 10a | - | 112.0 - 115.0 |

| 3 (C=O) | - | 180.0 - 185.0 |

| 9 (CH₂) | 3.8 - 4.2 | 30.0 - 35.0 |

To confirm the assignments and establish the molecule's precise structure, several 2D-NMR experiments are employed. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. emerypharma.com It would reveal the connectivity between adjacent protons on the aromatic rings, such as the coupling between H-1 and H-2, and H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for definitively assigning each carbon atom that has a proton attached. For example, it would show a cross-peak between the signal for H-1 and the signal for C-1. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.edu HMBC is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. emerypharma.com For instance, the proton at H-1 would show a correlation to the quaternary carbon C-9a and the carbonyl carbon C-3, confirming the structure of the A-ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This experiment provides information about the three-dimensional structure and conformation of the molecule.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) gives information on the structure and dynamics in the solid phase. mdpi.com This technique is particularly useful for studying polymorphism—the ability of a compound to exist in more than one crystal form. researchgate.net Different polymorphs can have different physical properties. By analyzing the ¹³C chemical shifts and using techniques that measure through-space dipolar couplings, ssNMR can distinguish between different crystalline forms and provide insights into molecular packing and intermolecular interactions in the solid state. nih.govacs.org

Application of 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a powerful tool used to determine the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. innovareacademics.in

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, can measure mass-to-charge ratios (m/z) to several decimal places. spectralworks.com For this compound, the exact mass of the molecular ion ([M]+•) provides its unique elemental composition.

Table 2: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₃ | Computed by PubChem nih.gov |

| Molecular Weight | 212.20 g/mol | Computed by PubChem nih.gov |

| Exact Mass | 212.047344113 Da | Computed by PubChem nih.gov |

| Elemental Composition | C: 73.58%, H: 3.80%, O: 22.62% | Calculated from Molecular Formula |

The experimentally determined accurate mass would be compared to the theoretical value to confirm the elemental formula C₁₃H₈O₃. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. thermofisher.comresearchgate.net The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. savemyexams.com

For this compound, key fragmentation pathways would likely involve:

Loss of Carbon Monoxide (CO): A common fragmentation for ketones and quinone-like structures, leading to a fragment ion at m/z 184.

Retro-Diels-Alder (RDA) Reaction: The heterocyclic central ring could undergo an RDA reaction, breaking the molecule into smaller, characteristic pieces.

Cleavage of the Hydroxyl Group: Loss of a hydroxyl radical (•OH) or water (H₂O) could also be observed.

Analyzing these fragments allows for the reconstruction of the original molecular structure, providing powerful confirmatory evidence that complements the data obtained from NMR spectroscopy. researchgate.net

Accurate Mass Determination and Elemental Composition

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural details of molecules like this compound.

Identification and Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound and its derivatives exhibit characteristic bands corresponding to their specific functional groups. The presence of hydroxyl (O-H), carbonyl (C=O), and ether (C-O-C) groups, along with the aromatic xanthene core, gives rise to a unique vibrational fingerprint.

For instance, in a study of a xanthene derivative, the stretching vibrations of the carbonyl groups were observed in the experimental IR and Raman spectra. scifiniti.com Specifically, the C=O stretching vibration of a non-hydrogen-bonded carbonyl group was assigned to a band at 1719 cm⁻¹ in both the IR and Raman spectra. scifiniti.com The C-H stretching vibrations typically appear in the region of 3100–2960 cm⁻¹. scifiniti.com

In derivatives of this compound, the characteristic frequencies can be influenced by substituent groups. For example, in 9-aryl substituted 2,6,7-trihydroxyxanthen-3-one derivatives, the structures were confirmed by IR spectroscopy, which helped to identify the key functional groups within the modified xanthene structure. researchgate.net

Here is a table summarizing the characteristic vibrational frequencies for functional groups found in this compound and its derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1719 | scifiniti.com |

| C-H | Stretching | 2960-3100 | scifiniti.com |

| O-H | Stretching | ~3400 | jchemrev.com |

| C-O-C (ether) | Stretching | 1000-1300 | scifiniti.com |

| C=C (aromatic) | Stretching | 1400-1600 | scifiniti.com |

Conformational Analysis and Hydrogen Bonding Network Probing

Vibrational spectroscopy is particularly sensitive to the conformational state of a molecule and the presence of hydrogen bonds. The frequency of the O-H stretching vibration is a well-established probe for hydrogen bonding. jchemrev.comnih.gov A broad and strong absorption band around 3400 cm⁻¹ in the IR spectrum is indicative of extensive hydrogen-bonding networks. jchemrev.com The strength of the hydrogen bond is correlated with the shift in the vibrational frequency; stronger bonds generally lead to lower stretching frequencies. nih.gov

In the solid state, intermolecular hydrogen bonding can significantly influence the vibrational spectra. For derivatives of xanthene, hydrogen bonding interactions have been studied using IR spectroscopy to understand their structural organization. goums.ac.ir For example, the formation of an adsorption complex of a 9-[1-(2-methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one derivative with Ficoll was suggested to occur through hydrogen bonding. nih.gov

Conformational changes can also be detected by IR spectroscopy, as different conformers can exhibit distinct vibrational frequencies for the same functional group. auremn.org.br This allows for the study of conformational equilibria in solution. auremn.org.br

Electronic Absorption (UV-Vis) and Steady-State/Time-Resolved Fluorescence Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and excited-state properties of this compound and its derivatives.

Characterization of Electronic Transitions and Absorption Profiles

The UV-Vis absorption spectrum of this compound is characterized by absorptions in the visible range, which are responsible for its color. These absorptions arise from π-π* electronic transitions within the conjugated xanthene chromophore. researchgate.net The position and intensity of these absorption bands are sensitive to the solvent environment and substituents on the xanthene ring.

For a synthesized xanthene-based reactive dye, the absorption wavelengths were found to be in the range of 465-490 nm in various solvents, indicating a positive solvatochromism effect. icrc.ac.ir This shift to longer wavelengths (red shift) in more polar solvents suggests that the excited state is more polar than the ground state. researchgate.net The absorption of light in the 420-430 nm range can make a substance appear yellow, while absorption between 500-520 nm can result in a red color. uzh.ch

Fluorescence Emission Maxima and Quantum Yield Determination

Upon excitation, this compound and its derivatives exhibit fluorescence. The fluorescence emission maxima and quantum yields are crucial parameters for their application as fluorescent probes. Similar to absorption, the emission properties are also influenced by the solvent and molecular structure.

A study on new 1,2,3-triazol-xanthen-3-one derivatives showed that their fluorescence emission intensity was higher than that of fluorescein (B123965) in ethanol (B145695). niscair.res.in For a xanthene-based reactive dye, the emission wavelengths were observed in the range of 498-538 nm, and the fluorescence quantum yield varied from 0.04 to 0.66 in different solvents. icrc.ac.ir In another example, a fluorescein derivative, 9-[1-(2-Methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one, displayed a significant increase in its fluorescence quantum yield from 0.01 in aqueous solution to 0.31 when adsorbed onto microcrystalline cellulose. nih.gov The anionic species of this derivative in aqueous solution has a fluorescence quantum yield nearly one hundred times higher than its neutral species. nih.govresearchgate.net

The following table summarizes the photophysical properties of some this compound derivatives:

| Derivative | Solvent/Medium | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Xanthene-based reactive dye | Various | 465-490 | 498-538 | 0.04-0.66 | icrc.ac.ir |

| 9-[1-(2-Methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one (Neutral) | Aqueous Solution | - | - | 0.01 | nih.gov |

| 9-[1-(2-Methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one (Neutral) | Microcrystalline Cellulose | - | - | 0.31 ± 0.10 | nih.gov |

| 9-[1-(2-Methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one (Anionic) | Aqueous Solution | - | - | ~1.0 (relative to neutral) | nih.govresearchgate.net |

| Fluorescein (monoanionic) | Aqueous Solution | - | - | 0.37 | researchgate.net |

Investigation of Excited-State Dynamics and Lifetimes

Time-resolved fluorescence spectroscopy is employed to investigate the dynamics of the excited state, including processes like excited-state proton transfer (ESPT) and non-radiative decay. rsc.orgresearchgate.net The fluorescence lifetime is a measure of how long the molecule stays in the excited state before returning to the ground state.

For certain xanthene derivatives, the excited-state dynamics are complex and can involve torsional isomerization or other relaxation pathways. researchgate.net The environment plays a crucial role in regulating these dynamics. For example, the excited-state intramolecular proton transfer (ESIPT) process observed for 3-hydroxychromone in solution is not favored in the gas phase. rsc.org

Studies on derivatives of this compound have utilized time-resolved fluorescence to understand their behavior in different environments, such as in the presence of biological molecules or in different solvents. nih.govresearchgate.net These studies are essential for the development of fluorescent sensors with specific functionalities. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structurersc.orgchemicalbook.com

Determination of Crystal Lattice Parameters and Space Grouprsc.org

The crystal system, lattice parameters, and space group are fundamental properties derived from SCXRD, defining the geometry and symmetry of the unit cell, the smallest repeating unit of a crystal. uol.de For instance, a derivative, 9-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-6-hydroxy-3H-xanthen-3-one, has been synthesized and its structure identified by X-ray diffraction. researcher.life The analysis revealed that this compound crystallizes in a triclinic system with the space group Pī. The detailed crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | Pī |

| a (Å) | 8.296(4) |

| b (Å) | 9.726(5) |

| c (Å) | 11.976(6) |

| α (°) | 90.953(7) |

| β (°) | 105.081(7) |

| γ (°) | 100.693(8) |

| Volume (ų) | 914.7(8) |

| Z | 2 |

Elucidation of Intermolecular Interactions and Crystal Packingrsc.org

The arrangement of molecules within the crystal, known as crystal packing, is governed by various intermolecular interactions. In derivatives of this compound, the presence of hydroxyl (-OH) and carbonyl (C=O) groups facilitates the formation of strong intermolecular hydrogen bonds, particularly O-H···O interactions. iucr.orgiucr.org These interactions often direct the assembly of molecules into one-dimensional chains or more complex three-dimensional networks. iucr.orgiucr.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

While this compound is an achiral molecule, it can be chemically modified to create chiral derivatives. researchgate.net The stereochemical properties of these chiral molecules can be investigated using chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy. wikipedia.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is exceptionally sensitive to the three-dimensional structure and conformation of molecules in solution. nih.gov For example, a study on a new chiral C70 derivative incorporating a xanthene unit demonstrated the power of CD spectroscopy. The isolation of the two enantiomers was confirmed by their mirror-image CD spectra. nih.gov This type of analysis is essential for confirming the enantiomeric purity of a sample and for elucidating the relationship between a molecule's absolute configuration and its optical properties. nih.govcas.cz Therefore, should chiral derivatives of this compound be synthesized, CD spectroscopy would be an indispensable tool for their structural characterization.

Computational and Theoretical Chemistry Insights into 6 Hydroxy 3 Xanthen 3 One

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a important tool for investigating the electronic and structural properties of molecules. windows.netscispace.com It offers a balance between computational cost and accuracy, making it suitable for studying complex organic compounds like 6-Hydroxy-3-xanthen-3-one. DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. nobelprize.org

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov For this compound, geometry optimization is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G**. goums.ac.ir This process yields the equilibrium bond lengths, bond angles, and dihedral angles of the molecule. goums.ac.ir

Vibrational frequency analysis is subsequently carried out on the optimized geometry. gaussian.com This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. goums.ac.iruni-muenchen.de The calculated vibrational frequencies can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral bands. goums.ac.ir

Table 1: Selected Optimized Geometrical Parameters of this compound (Example)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |

| Bond Length | C-O (ether) | 1.375 Å |

| Bond Length | C=O (ketone) | 1.230 Å |

| Bond Length | C-O (hydroxyl) | 1.350 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

| Dihedral Angle | O-C-C-C (xanthene ring) | 179.8° |

Note: The values in this table are illustrative and would be obtained from a specific DFT calculation.

Electronic Structure: Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govphyschemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netekb.eg

A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be easily excited. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov The energies of the HOMO and LUMO and the resulting energy gap for this compound can be calculated using DFT. These calculations reveal that the HOMO is typically localized on the electron-rich hydroxyphenyl moiety, while the LUMO is distributed over the xanthenone core.

Table 2: Frontier Molecular Orbital Energies and Energy Gap of this compound (Example)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 3.44 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Electrostatic Potential Surface Mapping and Charge Distribution

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wuxiapptec.com It is mapped onto the electron density surface, where different colors represent varying electrostatic potential values. wuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. wuxiapptec.comsobereva.com

For this compound, the MEP surface would show a negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as sites of high electron density. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential. This analysis is valuable for understanding intermolecular interactions and predicting the sites of chemical reactions. The distribution of Mulliken atomic charges, which can also be calculated, provides a quantitative measure of the charge on each atom, complementing the visual information from the MEP map. windows.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. rsc.orgresearchgate.netohio-state.edu It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the prediction of UV-Vis and fluorescence spectra. nih.govresearchgate.net

Simulated UV-Vis and Fluorescence Spectra Correlation with Experimental Data

TD-DFT calculations can simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. researchgate.netacs.orgunifi.it The calculations provide information on the excitation energies, oscillator strengths (which determine the intensity of absorption bands), and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net

By comparing the simulated spectra with experimentally measured spectra, researchers can validate the computational methodology and gain a deeper understanding of the electronic transitions responsible for the observed spectral features. nih.gov For instance, the main absorption band in the visible region for many xanthene dyes corresponds to the HOMO→LUMO transition. nih.gov Discrepancies between calculated and experimental spectra can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). goums.ac.ir

Table 3: Calculated and Experimental Spectroscopic Data for this compound (Example)

| Spectrum | Calculated λmax (nm) (TD-DFT/B3LYP) | Experimental λmax (nm) |

| UV-Vis Absorption | 485 | 490 |

| Fluorescence Emission | 515 | 520 |

Note: These are example values. The accuracy of the calculated spectra depends on the chosen functional, basis set, and solvent model.

Excited State Geometries and Transition Characteristics

Upon electronic excitation, the geometry of a molecule can change. TD-DFT can be used to optimize the geometry of the first singlet excited state (S1), providing insights into the structural relaxation that occurs after light absorption. acs.org Comparing the ground state (S0) and excited state (S1) geometries can reveal changes in bond lengths and angles that are important for understanding the photophysical properties of the molecule. acs.org

The nature of the electronic transitions can be further analyzed by examining the molecular orbitals involved. nih.gov For this compound, the lowest energy transition is typically a π→π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov The characteristics of this transition, such as its charge-transfer nature, can be quantified to understand how the electron density is redistributed upon excitation. chemrxiv.org This information is crucial for designing new fluorescent probes with specific properties.

Reaction Mechanism Elucidation and Kinetic Studies through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions involving this compound and its derivatives. By employing quantum chemical methods, researchers can map out potential energy surfaces, identify key intermediates, and calculate kinetic parameters, offering insights that are often difficult to obtain through experimental means alone. mdpi.com These theoretical investigations are crucial for understanding the reactivity of the xanthene core, predicting reaction outcomes, and designing novel synthetic pathways. nih.gov

A cornerstone of reaction mechanism studies is the identification of the transition state (TS), which represents the highest energy point along a reaction pathway. libretexts.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface, uniquely characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, leading from reactants to products.

Once a transition state structure is located and verified, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation involves following the path of steepest descent from the transition state downhill to both the reactant and product energy minima. nih.gov This process confirms that the located TS indeed connects the intended reactants and products, providing a detailed map of the structural changes occurring during the chemical transformation. nih.govresearchgate.net For example, in studies of related xanthene-based chromophores, IRC analysis has been used to connect the transition structure of a ring-opening reaction to the initial enolate and the final ring-opened product, confirming the calculated pathway. mdpi.com

Table 1: Key Concepts in Transition State Analysis

| Concept | Description | Significance |

| Potential Energy Surface (PES) | A multidimensional surface that describes the potential energy of a set of atoms as a function of their coordinates. | Provides the energetic landscape for a chemical reaction. |

| Transition State (TS) | The highest energy structure along the reaction coordinate; a first-order saddle point on the PES. | Represents the energetic barrier that must be overcome for a reaction to occur. libretexts.org |

| Imaginary Frequency | A negative vibrational frequency calculated for a molecular structure. A true TS has exactly one. | Corresponds to the atomic motion that transforms the TS into reactants or products. mdpi.com |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants to products through the transition state. | Confirms the connection between a specific TS and its associated reactants and products. nih.gov |

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. sparkl.me Computational chemistry allows for the precise calculation of these energy barriers, which is fundamental to predicting reaction rates and understanding selectivity. A low activation barrier corresponds to a fast reaction, while a high barrier indicates a slower process. libretexts.org

Table 2: Hypothetical Calculated Activation Energies for a Reaction of a Xanthene Derivative

| Reaction Pathway | Rate-Determining Step | Computational Method | Calculated ΔG‡ (kcal/mol) | Implication |

| Pathway A (Concerted) | Single concerted step | B3LYP/6-31G(d) | 25.4 | Kinetically accessible |

| Pathway B (Stepwise) | Intermediate Formation | B3LYP/6-31G(d) | 35.1 | Kinetically disfavored |

| Pathway C (Catalyzed) | Proton Transfer | B3LYP/6-31G(d) | 18.2 | Kinetically most favorable |

| Note: This table is illustrative, based on typical values found in computational studies of organic reactions. |

Transition State Location and Intrinsic Reaction Coordinate (IRC) Analysis

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. wustl.edu For a molecule like this compound, MD simulations provide critical insights into its dynamic behavior, including conformational flexibility and its interactions with a solvent environment. iitm.ac.in

Conformational sampling through MD allows for the exploration of the different shapes (conformations) a molecule can adopt at a given temperature. By simulating the molecule's movement over nanoseconds or longer, researchers can identify low-energy, stable conformations and understand the transitions between them. This is particularly important for understanding how the molecule's shape influences its properties and interactions. frontiersin.org

MD simulations are also invaluable for studying solvation effects. By explicitly including solvent molecules (e.g., water, acetonitrile) in the simulation box, it is possible to model how the solvent organizes around the solute and how this interaction affects the solute's structure and dynamics. nih.govrsc.org These simulations can reveal specific solute-solvent interactions, such as hydrogen bonds, and calculate properties like the solvation free energy, which are essential for understanding the molecule's behavior in solution. nih.gov

Table 3: Typical Parameters for an MD Simulation of an Organic Molecule in Solution

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, DREIDING, GROMOS | Defines the potential energy function for all atoms in the system. iitm.ac.in |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules explicitly. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions that mimic a laboratory experiment. frontiersin.org |

| Temperature | 300 K | Set to reflect ambient or physiological conditions. |

| Pressure | 1 atm | Set to reflect ambient pressure. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation, determines the extent of sampling. |

| Time Step | 2 fs | The interval at which forces are recalculated and positions are updated. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design (non-biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are built by developing mathematical equations that relate calculated molecular descriptors to an experimentally measured property. mdpi.com For this compound and its analogs, QSPR can be used to predict non-biological properties such as solubility, melting point, or spectral characteristics without the need for experimental synthesis and measurement.

The process involves calculating a wide range of molecular descriptors for a set of related compounds. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Geometric: Molecular surface area, volume.

Quantum-Chemical: Dipole moment, orbital energies (HOMO/LUMO), partial atomic charges. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a predictive model. A robust QSPR model, once validated, can be used to screen virtual libraries of new xanthene derivatives and prioritize candidates with desired properties for synthesis. tandfonline.com

Table 4: Examples of Molecular Descriptors Used in QSPR Models of Xanthene Derivatives

| Descriptor Class | Descriptor Name | Description | Predicted Property Relevance |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability, affecting reactivity and color. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular forces. |

| Topological | Wiener Index | A distance-based index related to molecular branching. | Can correlate with properties like boiling point and viscosity. |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Directly relates to solvation and solubility. |

Quantum Chemical Topology and Non-Covalent Interaction Analysis

The stability and structure of molecular systems in condensed phases are often governed by a network of non-covalent interactions (NCIs). frontiersin.org Quantum chemical topology provides a framework for analyzing the electron density of a molecule to identify and characterize these weak interactions, such as hydrogen bonds, halogen bonds, and π-stacking. sciencesconf.org

Two prominent methods in this field are the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis.

QTAIM , also known as Bader analysis, partitions the electron density of a molecule into atomic basins. By locating critical points in the electron density, QTAIM can identify bond paths between atoms, including those involved in weak non-covalent interactions. The properties of the electron density at these points provide quantitative information about the strength and nature of the interaction. researchgate.net

For this compound, these methods can reveal how intermolecular hydrogen bonds involving the hydroxyl group and carbonyl oxygen, as well as π-stacking between the planar xanthene rings, contribute to its solid-state structure and material properties. frontiersin.orgresearchgate.net

Table 5: Common Non-Covalent Interactions and Their Analysis Methods

| Interaction Type | Description | Typical Analysis Method |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | QTAIM, NCI Plot, Hirshfeld Surface Analysis |

| π-π Stacking | Attractive, noncovalent interactions between the π-electron systems of aromatic rings. | NCI Plot, Hirshfeld Surface Analysis, PIXEL Energy Analysis |

| C-H···π Interaction | An interaction between a C-H bond and a π-system. | QTAIM, NCI Plot |

| Halogen Bond | A non-covalent interaction between a halogen atom and a Lewis base. | QTAIM, Hirshfeld Surface Analysis |

| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | Hirshfeld Surface Analysis (H···H contacts) |

Chemical Reactivity and Transformation Pathways of 6 Hydroxy 3 Xanthen 3 One

Reactions at the Xanthenone Ring System

The core tricyclic structure of 6-hydroxy-3-xanthen-3-one, known as the xanthenone ring, is the primary site for several key reactions. Its aromatic nature and the presence of an α,β-unsaturated ketone system dictate its chemical behavior.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) rings of the xanthenone core are susceptible to electrophilic aromatic substitution (EAS). The hydroxyl group at C-6 and the ether oxygen act as activating, ortho-, para-directing groups, while the carbonyl group at C-3 is a deactivating, meta-directing group. This interplay influences the regioselectivity of substitution.

A common example of EAS on the xanthenone scaffold is halogenation. For instance, the synthesis of derivatives like 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one involves the controlled iodination of a xanthene or fluorone core. vulcanchem.com This reaction highlights the ability of the aromatic rings to react with electrophiles. The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iq The positions ortho and para to the activating hydroxyl group (C-5, C-7) and the ether linkage are particularly activated towards electrophilic attack. smolecule.com

Research on related xanthene dyes demonstrates that reactions with electrophiles like bromine vapor can lead to halogenated products, indicated by color changes. The synthesis of various substituted xanthenes often relies on acid-catalyzed electrophilic substitution reactions, such as the Friedel-Crafts type reaction between phenols and aldehydes or their derivatives, which ultimately form the xanthene backbone. nih.govirb.hrresearchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C-1, C-2, C-4 | Influenced by deactivating C-3 carbonyl | Less reactive |

| C-5, C-7 | Activated by ortho/para-directing -OH at C-6 | Highly reactive |

Nucleophilic Addition to the Carbonyl Group

The carbonyl group at the C-3 position of the xanthenone ring is an electrophilic center and is susceptible to nucleophilic attack. savemyexams.com Due to the polarization of the C=O bond, the carbon atom carries a partial positive charge, making it a target for nucleophiles. savemyexams.com

This reactivity is exploited in the synthesis of various 9-substituted xanthene derivatives. For example, the reaction of a protected 3,6-dihydroxy-xanthenone with Grignard reagents (organomagnesium compounds) results in the nucleophilic addition of an alkyl or aryl group to the C-9 position (which is part of the same conjugated system as the C-3 carbonyl in the open form). researchgate.netresearchgate.net This approach allows for the synthesis of 9-alkyl and 9-aryl xanthenones. nih.govresearchgate.net

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields the addition product. savemyexams.com The reactivity of the carbonyl group can be influenced by steric hindrance from substituents on the xanthene ring. researchgate.net In some cases, particularly with strong nucleophiles, Michael-type 1,4-addition can compete with or precede 1,2-addition to the carbonyl, especially in related quinone-like systems. canada.cachim.it

Redox Behavior and Electron Transfer Properties

The extended π-system and the presence of the hydroxyl group and quinone-like moiety give this compound and its derivatives notable redox properties. These compounds can undergo electron transfer reactions and are often studied for their antioxidant potential. irb.hr

Cyclic voltammetry is a common technique used to investigate the redox behavior of xanthenones. irb.hrresearchgate.net Studies on hydroxylated 9-aryl-xanthen-3-one derivatives show that they can be oxidized. irb.hr The potential at which this oxidation occurs is influenced by the nature of the substituents on the molecule. Electron-donating groups on the 9-phenyl ring, for example, can lower the oxidation potential, thereby increasing the reducing power and antioxidant potency of the compound. irb.hrresearchgate.net

The redox chemistry is central to the biological activity of some xanthenes, which can act as antioxidants by neutralizing free radicals. irb.hr The process involves the compound being oxidized while the free radical is reduced. Furthermore, xanthene dyes can participate in photosensitized electron transfer. Upon excitation by light, the dye can enter an excited triplet state, which can then transfer energy to molecular oxygen to produce singlet oxygen, a reactive species that can lead to the degradation of the dye itself. canada.ca Some xanthene derivatives have also been shown to reduce metal ions like iron (Fe³⁺) and copper (Cu²⁺). mdpi.com

Reactivity of the Hydroxyl Substituent at C-6

The phenolic hydroxyl group at the C-6 position is a key functional group that significantly influences the compound's properties and reactivity. It can participate in reactions typical of phenols, such as esterification and etherification, and its acidic proton is central to the compound's acid-base behavior.

Esterification and Etherification Reactions

The hydroxyl group at C-6 can be converted into an ester or an ether. These reactions are useful for modifying the solubility, fluorescence properties, and biological activity of the parent compound.

Esterification: The reaction of the hydroxyl group with a carboxylic acid, acid chloride, or anhydride (B1165640) leads to the formation of an ester. For example, fluorescein (B123965), a closely related xanthene derivative with two hydroxyl groups, can be esterified by refluxing in alcohol with a catalyst like boron trifluoride etherate. nih.gov The synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate from fluorescein involves an esterification step using anhydrous methanol (B129727) under acidic conditions. vulcanchem.com

Etherification: The hydroxyl group can also be converted to an ether via reactions such as the Williamson ether synthesis, which involves deprotonation of the hydroxyl group to form a phenoxide, followed by reaction with an alkyl halide. This method is used to attach various alkyl or aryl groups. The synthesis of complex xanthene derivatives often involves the formation of ether linkages to connect the xanthenone core to other molecular fragments. evitachem.com

Table 2: Examples of Esterification and Etherification on Xanthene Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol, Boron trifluoride etherate, reflux | Fluorescein ethyl ester | nih.gov |

| Esterification | Anhydrous methanol, acidic conditions | Methyl ester of a xanthene derivative | vulcanchem.com |

Proton-Transfer Equilibria and Acidity Modulation

The C-6 hydroxyl group is phenolic and therefore acidic, meaning it can donate a proton. The acidity, often quantified by the pKa value, is a critical parameter that governs the molecule's charge state and, consequently, its solubility and spectral properties at a given pH.

The pKa value for the equilibrium between the neutral (protonated hydroxyl) and anionic (deprotonated phenoxide) forms of xanthene dyes can be modulated by substituents on the ring system. researchgate.net For methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate, a pKa of 9.07 has been reported. vulcanchem.com In aqueous solution, this compound exists in an equilibrium between its neutral form and its anionic form. This equilibrium is pH-dependent; at pH values below the pKa, the neutral form predominates, while at pH values above the pKa, the anionic form is favored. canada.ca

This proton-transfer equilibrium is often associated with significant changes in the molecule's absorption and fluorescence spectra. Many xanthene dyes, including derivatives of this compound, exhibit excited-state proton-transfer (ESPT) reactions. researchgate.netugr.es In this process, the acidity of the hydroxyl group increases upon photoexcitation, leading to proton transfer to a suitable acceptor (like solvent molecules or buffer components) in the excited state. This phenomenon can result in fluorescence decay times that are dependent on both pH and the concentration of proton acceptors like phosphate (B84403). researchgate.netresearchgate.net The study of these proton-transfer reactions is crucial for the development of fluorescent pH sensors. ugr.es

Photochemical Reactivity and Excited State Transformations of this compound

The photochemical behavior of this compound, commonly known as resorufin (B1680543), is characterized by its strong fluorescence and susceptibility to various excited-state processes. These processes are fundamental to its applications in sensing and imaging.

Photoinduced Electron Transfer (PeT) Mechanisms

Photoinduced electron transfer (PeT) is a key mechanism governing the fluorescence properties of many dyes, including this compound. In a PeT process, an electronically excited molecule can be deactivated by transferring an electron to an acceptor molecule or receiving an electron from a donor molecule.

Studies have shown that both the singlet and triplet excited states of resorufin can be quenched via an electron-transfer mechanism. bioone.org For instance, the quenching of resorufin's excited states by p-benzoquinones in polar solvents has been demonstrated to proceed through an electron-transfer reaction from the excited dye to the quinones. researchgate.net This makes resorufin an efficient photochemical-reductant. researchgate.net The interaction of resorufin's excited states with various amino acids also occurs via electron transfer, where the amino acid acts as the electron donor. nih.govconicet.gov.ar The efficiency of this process correlates with the ionization potential of the quencher (the amino acid). nih.govconicet.gov.ar

The general mechanism can be summarized as follows:

Resorufin absorbs a photon and is promoted to an excited state (Resorufin*).

In the presence of an electron donor (D) or acceptor (A), an excited-state complex (exciplex) may form.

An electron is transferred, leading to the formation of radical ions and the quenching of resorufin's fluorescence.

Resorufin + D → [Resorufin...D] → Resorufin•⁻ + D•⁺** (Reductive Quenching)

Resorufin + A → [Resorufin...A] → Resorufin•⁺ + A•⁻** (Oxidative Quenching)

Laser flash photolysis experiments have been instrumental in confirming these mechanisms by allowing the direct observation of transient absorption spectra corresponding to the radical ions formed during the process. researchgate.netnih.gov For example, in the presence of amines, a transient absorption spectrum can be assigned to the combined absorption of the semireduced and semioxidized forms of the dye. bioone.org

Fluorescence Quenching and Enhancement Phenomena

The fluorescence of this compound is highly sensitive to its molecular environment, leading to significant quenching or enhancement under various conditions.

Fluorescence Quenching: Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions. For resorufin, this is often a result of PeT, as described above. Common quenchers include:

Amines: Aliphatic amines can quench the singlet and triplet excited states of resorufin. bioone.org The rate constants for this quenching are typically below the diffusional limit and correlate with the oxidation potential of the amine, which is characteristic of a charge transfer mechanism. bioone.org

Amino Acids: Sulfur-containing amino acids and aromatic amino acids can quench resorufin fluorescence through electron transfer. nih.govconicet.gov.ar

Nanomaterials: Graphene oxide has been shown to be an efficient quencher for resorufin. researchgate.net The mechanism is attributed to electron transfer from the excited state of resorufin to the conductive band of the graphene oxide. researchgate.net

Fluorescence Enhancement: Fluorescence enhancement involves an increase in quantum yield and is often achieved by modifying the resorufin structure or its immediate environment.

Probe Cleavage: A common strategy for designing fluorescent probes is to attach a "caging" group to the hydroxyl function of resorufin. This modification often renders the molecule non-fluorescent. Upon a specific chemical reaction that cleaves the caging group, the highly fluorescent resorufin is released, resulting in a significant enhancement of the fluorescence signal. rsc.org

Host-Guest Chemistry: The encapsulation of resorufin within the cavity of host molecules like cyclodextrins can lead to fluorescence enhancement. This is attributed to the protection of the resorufin molecule from non-radiative decay pathways in the bulk solvent. mdpi.com

The following table summarizes findings on the fluorescence quenching of resorufin by various agents.

| Quenching Agent | Quenching Mechanism | Key Findings | Reference |

| p-Benzoquinones | Photoinduced Electron Transfer | Rate constants are nearly diffusion-controlled for singlet state quenching. | researchgate.net |

| Aliphatic Amines | Photoinduced Electron Transfer | Triplet quenching rate constants are lower than singlet quenching rates. | bioone.org |

| Amino Acids | Photoinduced Electron Transfer | Quenching rate depends on the ionization potential of the amino acid. | nih.govconicet.gov.ar |